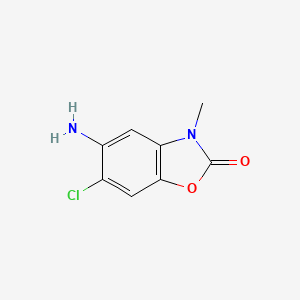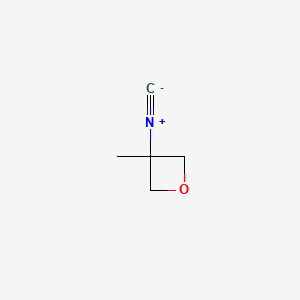
(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carbamate ester functional group. It is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-hydroxy-4-methoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Hydroxy-4-methoxyphenol+tert-butyl chloroformate→(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a substrate or inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)acetic acid: Similar structure but lacks the carbamate ester group.
(2-Hydroxy-4-methoxyphenyl)methanol: Similar structure but has a hydroxymethyl group instead of the carbamate ester.
(2-Hydroxy-4-methoxyphenyl)amine: Similar structure but contains an amine group instead of the carbamate ester.
Uniqueness
(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the carbamate ester group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(16-4)7-10(9)14/h5-7,14H,1-4H3,(H,13,15) |
Clave InChI |
DAROFTAMIVASBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


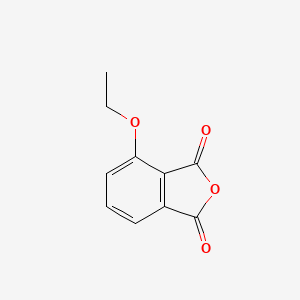

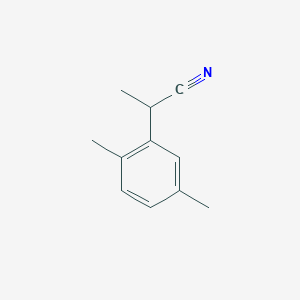
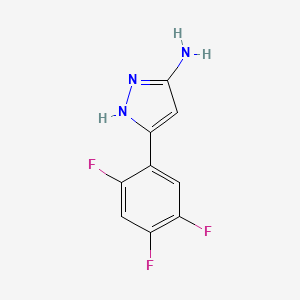
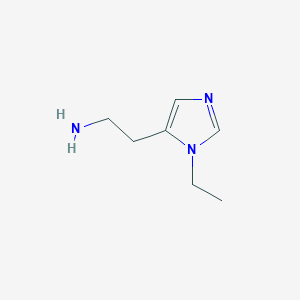
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
